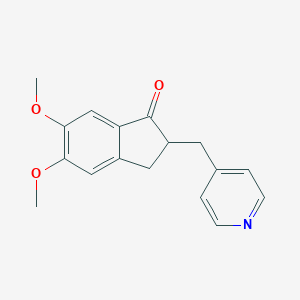

5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

Description

Properties

IUPAC Name |

5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-20-15-9-12-8-13(7-11-3-5-18-6-4-11)17(19)14(12)10-16(15)21-2/h3-6,9-10,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDMDJBVKHZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3=CC=NC=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4803-57-0 | |

| Record name | 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004803570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-DIMETHOXY-2-(PYRIDIN-4-YLMETHYL)INDAN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J7IV2Z5L0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of a Core Pharmaceutical Intermediate

An In-Depth Technical Guide to the Synthesis of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

This compound is a sophisticated organic molecule whose importance is intrinsically linked to its role as a pivotal intermediate in the synthesis of Donepezil.[1][2] Donepezil is a cornerstone medication in the symptomatic treatment of Alzheimer's disease, functioning as a centrally acting reversible acetylcholinesterase inhibitor.[3] The structural integrity and purity of this indanone precursor are paramount, as they directly influence the efficacy and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the predominant synthesis pathway, delving into the underlying chemical principles, detailed experimental protocols, and the rationale governing the methodological choices inherent in its production.

Retrosynthetic Analysis: A Strategic Deconstruction

A logical approach to devising the synthesis of the target molecule begins with a retrosynthetic analysis. The primary disconnection strategy focuses on the bond between the indanone core and the pyridylmethyl substituent. This bond is logically formed via the reduction of a more accessible precursor, an α,β-unsaturated ketone. This precursor, in turn, can be synthesized through a classic condensation reaction.

This deconstruction leads to a practical, two-stage forward synthesis plan:

-

Formation of the Core Scaffold : The synthesis of the 5,6-dimethoxy-1-indanone ring system.

-

Functionalization at the C2 Position : The introduction of the pyridylmethyl group via a condensation reaction with pyridine-4-carboxaldehyde, followed by a selective reduction.

Sources

5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone CAS number 4803-57-0

An In-depth Technical Guide to 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone (CAS 4803-57-0): A Key Analog in Cholinesterase Inhibitor Research

Abstract

This technical guide provides a comprehensive overview of this compound, a significant chemical entity identified by CAS number 4803-57-0. As a close structural analog and a known impurity of Donepezil, a cornerstone therapeutic for Alzheimer's disease, this compound serves a dual role in the pharmaceutical landscape.[1][2][3] It is both a critical reference standard for ensuring the purity and safety of Donepezil and a valuable molecular probe for researchers exploring the structure-activity relationships of acetylcholinesterase inhibitors.[2][4][5] This document delineates its chemical properties, pharmacological context, plausible synthetic routes, and analytical methodologies. It is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper understanding of this compound's role in neurotherapeutics and pharmaceutical quality control.

Part 1: Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a dimethoxy-substituted indanone core linked to a pyridylmethyl group at the second position.[6][7] This structure is fundamental to its biological activity and its relationship with the widely used drug, Donepezil.

| Property | Value | Source(s) |

| Chemical Name | 5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | [2][6] |

| CAS Number | 4803-57-0 | [1][2][6][7][8] |

| Molecular Formula | C₁₇H₁₇NO₃ | [3][6][7][9] |

| Molecular Weight | 283.32 g/mol | [3][6][7][9] |

| Synonyms | Donepezil Pyridine Analog, Donepezil EP Impurity D, Donepezil Related Compound B (USP) | [1][2][6][10] |

| Purity | Typically >95% (HPLC) for reference standards | [6][7] |

Part 2: The Scientific Context: A Donepezil Analog of Significance

The scientific relevance of this compound is intrinsically linked to Donepezil. Donepezil is a reversible acetylcholinesterase (AChE) inhibitor indicated for the management of dementia associated with Alzheimer's disease.[11][12] It functions by increasing the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.[2][13]

The core of Donepezil's structure is the 5,6-dimethoxy-1-indanone moiety, the same scaffold present in the topic compound.[14][15] The primary structural difference lies in the substituent at the 2-position: Donepezil features a bulkier N-benzylpiperidine methyl group, whereas this analog has a simpler pyridylmethyl group. This distinction makes it an invaluable tool for:

-

Pharmaceutical Analysis: As a registered impurity of Donepezil (EP Impurity D), its detection and quantification are mandatory for batch release and regulatory compliance, ensuring the safety and efficacy of the final drug product.[2][10]

-

Medicinal Chemistry: By comparing the biological activity of this analog to Donepezil, researchers can probe the specific contributions of the N-benzylpiperidine moiety to receptor binding, potency, and selectivity. Such structure-activity relationship (SAR) studies are fundamental to designing next-generation cholinesterase inhibitors with improved therapeutic profiles.[4][14]

Part 3: Mechanism of Action and Pharmacological Rationale

The primary pharmacological target for this class of compounds is the enzyme acetylcholinesterase (AChE).[4][13][16] AChE is responsible for the rapid hydrolysis of acetylcholine into choline and acetic acid, terminating its signal in the synaptic cleft. In Alzheimer's disease, a deficit in cholinergic neurotransmission is a key pathological feature.[13]

The Dual-Site Binding Hypothesis

Potent AChE inhibitors like Donepezil are theorized to bind to two distinct sites within the enzyme's active site gorge:

-

Catalytic Active Site (CAS): Located at the bottom of the gorge, this is where acetylcholine is hydrolyzed.

-

Peripheral Anionic Site (PAS): Situated at the entrance of the gorge, this site is implicated in the allosteric modulation of the enzyme and in the pathologic aggregation of amyloid-β (Aβ) protein, another hallmark of Alzheimer's disease.[14][17]

The 5,6-dimethoxy-indanone core of these molecules is known to establish hydrophobic interactions with key residues in the PAS, such as Tyr124.[17] The side chain extending from the 2-position then reaches down the gorge to interact with residues in or near the CAS, such as Trp286.[17] This dual-site interaction effectively blocks the enzyme's function. By studying the pyridylmethyl analog, researchers can assess how replacing the N-benzylpiperidine group affects this dual-binding mechanism and, consequently, inhibitory potency.

Caption: Dual-site binding of an indanone inhibitor within the AChE active site gorge.

Part 4: Synthesis and Characterization

The synthesis of this compound originates from the key intermediate, 5,6-dimethoxy-1-indanone. The overall synthetic strategy is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.

Sources

- 1. store.usp.org [store.usp.org]

- 2. Donepezil EP Impurity D | CAS No- 4803-57-0 [chemicea.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Design, synthesis and pharmacological evaluation of some novel indanone derivatives as acetylcholinesterase inhibitors for the management of cognitive dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 4803-57-0 CAS Manufactory [m.chemicalbook.com]

- 7. This compound [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. biosynth.com [biosynth.com]

- 10. synchemia.com [synchemia.com]

- 11. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Donepezil: Package Insert / Prescribing Information / MOA [drugs.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Unambiguous Structure Elucidation of a Donepezil Pyridine Analog: A Multi-Modal Analytical Approach

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Imperative of Structural Certainty in Pharmaceutical Development

In the landscape of modern drug development, absolute certainty in the structure of an active pharmaceutical ingredient (API) and its related substances is not merely an academic exercise; it is the bedrock of safety, efficacy, and regulatory compliance. Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase.[1][2] The synthesis and storage of such a molecule can invariably lead to the formation of related substances and potential impurities.[3] Understanding the precise molecular architecture of these compounds, such as the Donepezil pyridine analog, is critical for impurity profiling, metabolism studies, and the development of robust, next-generation therapeutics.[4][5]

This guide eschews a rigid, templated methodology. Instead, it presents a dynamic, logic-driven workflow for the complete structure elucidation of the Donepezil pyridine analog, identified as (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one .[6] We will proceed from a working hypothesis, through orthogonal analytical techniques, to a final, self-validated structural confirmation. Each step is presented not as a mere protocol, but as a deliberate choice, grounded in scientific first principles and extensive field experience. The causality behind each experimental decision is paramount, ensuring that the final structural assignment is beyond reproach.

Chapter 1: The Postulate - A Hypothesis for the Pyridine Analog's Structure

Our investigation begins with a putative structure, likely identified as a process-related impurity during the synthesis of Donepezil or as a specifically designed analog for structure-activity relationship (SAR) studies.[7][8][9] The replacement of Donepezil's N-benzyl group with a pyridinylmethyl group represents a subtle yet significant chemical modification.

Hypothesized Structure:

-

Chemical Name: (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one[6]

The core analytical challenge is to confirm that this proposed structure is correct and to rule out any other potential isomers. This requires a multi-pronged approach where each technique provides a unique piece of the structural puzzle.

Chapter 2: Achieving Analytical Purity - The Chromatographic Imperative

Experimental Protocol 1: Analytical HPLC Purity Assessment

This protocol is designed to resolve the Donepezil pyridine analog from the parent Donepezil API and other potential process impurities.

-

System Preparation: Agilent 1260 Infinity II LC System or equivalent.

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient Elution:

-

0-15 min: 20% to 80% B

-

15-17 min: 80% to 95% B

-

17-19 min: Hold at 95% B

-

19-20 min: 95% to 20% B

-

20-25 min: Re-equilibration at 20% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV Diode Array Detector (DAD) at 254 nm and 270 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: Dissolve approximately 1 mg of the crude sample in 10 mL of 50:50 Water:Acetonitrile.

Experimental Protocol 2: Preparative HPLC Isolation

The analytical method is scaled to isolate several milligrams of the pure analog for subsequent NMR and other analyses.[7][12]

-

System: Agilent 1290 Infinity II Preparative LC System or equivalent.

-

Column: Agilent Prep C18, 21.2 x 150 mm, 5 µm.

-

Mobile Phase: Isocratic or shallow gradient conditions optimized from the analytical run to maximize resolution around the target peak. For example, 45% Acetonitrile in 0.1% Formic Acid/Water.

-

Flow Rate: 20 mL/min.

-

Fraction Collection: Triggered by UV signal intensity and slope.

-

Post-Processing: Collected fractions are pooled, and the solvent is removed under reduced pressure (roto-evaporation) to yield the isolated solid. Purity is confirmed by re-injecting onto the analytical HPLC system.

Data Presentation: Chromatographic Results

| Parameter | Analytical HPLC | Preparative HPLC |

| Column | ZORBAX Eclipse Plus C18 | Agilent Prep C18 |

| Flow Rate | 1.0 mL/min | 20 mL/min |

| Retention Time (Analog) | ~8.5 min (Example) | ~10.2 min (Example) |

| Purity (Post-Isolation) | >99.5% (by peak area) | N/A |

Visualization: Separation & Isolation Workflow

Caption: Workflow for chromatographic purification of the Donepezil pyridine analog.

Chapter 3: Confirming Mass and Formula via Mass Spectrometry

Trustworthiness: MS provides the first crucial piece of spectroscopic evidence: the molecular weight. High-Resolution Mass Spectrometry (HRMS) elevates this by providing an exact mass, allowing for the unambiguous determination of the elemental formula, a powerful method for validating our hypothesis.[13] Tandem MS (MS/MS) further probes the structure by inducing fragmentation, revealing the molecule's constituent parts.[14][15]

Experimental Protocol 3: LC-HRMS and MS/MS Analysis

-

System: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system or equivalent.

-

Ionization Mode: Heated Electrospray Ionization (H-ESI), Positive Mode.[13]

-

Spray Voltage: 3.5 kV.

-

Capillary Temperature: 320 °C.[13]

-

Full Scan (MS1):

-

Resolution: 70,000.

-

Scan Range: m/z 100–1000.

-

-

Data-Dependent MS/MS (dd-MS2):

-

Resolution: 17,500.

-

Collision Energy: Normalized Collision Energy (NCE) stepped at 20, 30, 40 eV.

-

Isolation Window: m/z 1.0.

-

-

Data Analysis: Extract the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass calculated for C₁₇H₁₈NO₃⁺. Analyze the MS/MS spectrum for characteristic fragment ions.

Data Interpretation & Causality

The key distinction between Donepezil and its pyridine analog lies in the benzylic/pyridylic group. In MS/MS, Donepezil characteristically produces a dominant fragment at m/z 91.0545, corresponding to the stable tropylium cation (C₇H₇⁺) from its benzyl group.[14] For our pyridine analog, we predict a different fragmentation pattern. The primary cleavage should yield a pyridinylmethyl cation (C₆H₆N⁺) at m/z 92.0500. This stark difference in fragmentation provides powerful, confirmatory evidence for the structural change.

Data Presentation: Mass Spectrometry Data Summary

| Analyte | Formula | Theoretical [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) | Mass Error (ppm) | Key MS/MS Fragment (m/z) | Fragment Identity |

| Pyridine Analog | C₁₇H₁₇NO₃ | 284.1281 | 284.1279 | -0.7 | 92.0500 | C₆H₆N⁺ (Pyridinylmethyl) |

| Donepezil | C₂₄H₂₉NO₃ | 380.2220 | 380.2213[14] | -1.8 | 91.0545[14] | C₇H₇⁺ (Benzyl/Tropylium) |

Visualization: Predicted MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of the Donepezil pyridine analog in MS/MS.

Chapter 4: Definitive Structural Mapping with NMR Spectroscopy

Authoritative Grounding: While MS confirms the mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for delineating the precise atomic connectivity.[16] Through a suite of 1D and 2D experiments, we can assign every proton and carbon in the molecule, providing irrefutable proof of the structure and distinguishing it from all other isomers.

Experimental Protocol 4: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve ~10 mg of the isolated, pure analog in ~0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

-

Spectrometer: Bruker Avance III 500 MHz spectrometer or equivalent.

-

Experiments to Acquire:

-

1D: Proton (¹H), Carbon (¹³C), and DEPT-135.

-

2D: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

-

-

Data Processing: Use appropriate software (e.g., MestReNova, TopSpin) to process and analyze the spectra.

Data Interpretation: A Comparative Approach

The diagnostic power of NMR lies in comparing the analog's spectrum to that of Donepezil.

-

¹H NMR: The most telling difference will be in the aromatic region. Donepezil shows a multiplet for the five protons of its monosubstituted phenyl ring (~7.2-7.4 ppm). The pyridine analog, by contrast, will exhibit a characteristic AA'BB' or two-doublet system for the 4-substituted pyridine ring, typically with one pair of protons downfield (α-protons, ~8.5 ppm) and the other pair upfield (β-protons, ~7.2 ppm).[9]

-

¹³C NMR: The carbon signals for the benzyl ring in Donepezil will be replaced by the distinct signals of the pyridine ring, including the characteristic downfield shifts for the carbons adjacent to the nitrogen atom.

-

HMBC (The Final Proof): The HMBC spectrum provides the definitive connection. A crucial correlation will be observed between the methylene protons linking the piperidine and pyridine rings and the carbons of the pyridine ring (C2/C6 and C3/C5). This three-bond correlation is unambiguous proof of the N-CH₂-Pyridine linkage.

Data Presentation: ¹H and ¹³C NMR Assignments

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (from Protons at this Position) |

| Indanone-OCH₃ | ~3.9 (s, 6H) | ~56.0 | Aromatic C's of Indanone |

| Indanone-ArH | ~7.1 (s, 1H), ~6.8 (s, 1H) | ~104-155 | - |

| Indanone-C=O | - | ~207.0 | Indanone Protons |

| Pyridine-H2, H6 | ~8.5 (d, 2H) | ~150.0 | Py-C4, Py-CH₂ |

| Pyridine-H3, H5 | ~7.2 (d, 2H) | ~124.0 | Py-C4, Py-CH₂ |

| Py-CH₂-N | ~3.5 (s, 2H) | ~60.0 | Py-C2/6, Py-C3/5, Pip-C4 |

| Piperidine Protons | ~1.3-3.0 (m) | ~30-55 | - |

(Note: Chemical shifts are approximate and for illustrative purposes.)

Visualization: Key HMBC Correlations

Caption: Key long-range (HMBC) correlations confirming the Py-CH₂-Pip linkage.

Conclusion: An Integrated and Self-Validating Structural Assignment

The structure of the Donepezil pyridine analog, (2RS)-5,6-dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one, has been unequivocally confirmed through a logical, multi-modal analytical workflow.

-

Orthogonal Chromatography established the analytical purity of the analyte, a critical prerequisite for reliable spectroscopic analysis.

-

High-Resolution Mass Spectrometry confirmed the elemental formula (C₁₇H₁₇NO₃) and, through its unique fragmentation pattern (m/z 92.0500), provided the first piece of evidence differentiating it from Donepezil.

-

Comprehensive NMR Spectroscopy (¹H, ¹³C, and 2D) delivered the definitive proof of atomic connectivity, with diagnostic signals in the ¹H spectrum and crucial HMBC correlations confirming the N-CH₂-Pyridine linkage.

Each technique validates the findings of the others, creating a self-reinforcing dataset that supports a single, unambiguous structural assignment. This rigorous, evidence-based approach is indispensable in the pharmaceutical sciences, ensuring that all subsequent research, development, and quality control activities are built upon a foundation of absolute structural certainty.[5][17]

References

- Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking. MDPI.

- Application Note: Quantification of Donepezil and its Metabolites in Plasma by LC-MS/MS. Benchchem.

- Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research & Allied Sciences.

- Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC–MS-MS. Oxford Academic.

- In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. MDPI.

- Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS. PubMed.

- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain.

- Analytical Methods for Profiling Impurities in Pharmaceuticals. Technology Networks.

- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed Central.

- Analytical advances in pharmaceutical impurity profiling. PubMed.

- Structure-based design, synthesis, and evaluation of structurally rigid donepezil analogues as dual AChE and BACE-1 inhibitors. PubMed.

- Identification, isolation and characterization of new impurity in donepezil hydrochloride. Semantic Scholar.

- Pharmaceutical Impurity Analysis Overview. Chemass.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- Unveiling the Impurity Profile of Donepezil: A Comparative Guide to Identification and N-Oxide Characteriz

- Identification and characterization of potential impurities of donepezil.

- Synthesis, isolation, and characterization of Donepezil open ring impurity.

- X-Ray Crystallographic Studies on Acetylcholinesterase and on its Interaction with Anticholinesterase Agents. DTIC.

- X-ray Crystallographic Studies on Acetylcholinesterase and Rel

- Three-dimensional structure of acetylcholinesterase and of its complexes with anticholinesterase drugs. PubMed.

- Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. SciSpace.

- Room temperature crystallography of human acetylcholinesterase bound to a substrate analogue 4K-TMA: Towards a neutron structure.

- "SYNTHESIS, ISOLATION, AND CHARACTERIZATION OF DONEPEZIL OPEN RING IMPURITY". Semantic Scholar.

- Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO.

- The structure of Donepezil and SAR Study Sites.

- Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. MDPI.

- The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights

- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. PubMed.

- Novel donepezil synthesis process.

- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors.

- Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. PubMed.

- Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. Taylor & Francis Online.

- Supplementary Inform

- Donepezil Pyridine Analog. Axios Research.

- Donepezil Impurity Pyridine Analog. Dr. Ashavin.

- Supplementary M

- Donepezil EP Impurity D. SynZeal.

- Characterization of donepezil prepared by cogrinding with salicylic acid and p-aminobenzoic acid. ScienceAsia.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. biotech-spain.com [biotech-spain.com]

- 5. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Donepezil EP Impurity D | 4803-57-0 | SynZeal [synzeal.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. Donepezil Pyridine Analog - CAS - 4803-57-0 | Axios Research [axios-research.com]

- 11. Donepezil Impurity Pyridine Analog | 4803-57-0 | Pharma Impurities | Dr. Ashavin [drashavins.com]

- 12. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 13. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]

The Biological Profile of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone: A Multi-Target Approach to Neuroprotection

Abstract

This technical guide provides an in-depth exploration of the biological activities of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone, a potent indanone derivative with significant therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. Structurally analogous to Donepezil, a cornerstone in Alzheimer's therapy, this compound exhibits a multi-faceted mechanism of action that extends beyond simple acetylcholinesterase (AChE) inhibition. We will dissect its role as a dual-binding site cholinesterase inhibitor, its impact on amyloid-beta (Aβ) aggregation, and its neuroprotective and anti-inflammatory properties. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising molecule.

Introduction: The Rationale for Indanone-Based Therapeutics

The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3] Its rigid, bicyclic framework provides an excellent platform for the rational design of molecules that can interact with specific biological targets.[4] In the realm of neurodegenerative disorders, the most prominent example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease (AD).[1][2] this compound, a close structural analog and a known impurity of Donepezil, has emerged as a molecule of significant interest in its own right.[5] Its biological activity is not merely a reflection of its famous counterpart but showcases a unique and potent profile that warrants detailed investigation.

This guide will elucidate the key biological activities of this compound, focusing on its potential as a multi-target agent for Alzheimer's disease. We will delve into its mechanism of action, supported by kinetic data and molecular modeling insights, and provide detailed protocols for its biological evaluation.

Mechanism of Action: A Multi-Pronged Assault on Neurodegeneration

The therapeutic potential of this compound stems from its ability to modulate multiple pathological pathways implicated in Alzheimer's disease.

Potent Inhibition of Acetylcholinesterase (AChE)

The primary and most well-characterized biological activity of this compound is the inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[6] A deficit in cholinergic neurotransmission is a well-established hallmark of Alzheimer's disease.[6][7] By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function.[6]

Kinetic studies have revealed that the inhibition of AChE by Donepezil and its analogs, including the indanone core, is of a mixed type.[8] This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, highlighting a complex and highly effective inhibitory mechanism.[8] Molecular docking studies suggest that the 5,6-dimethoxy-indanone moiety plays a crucial role in binding to the peripheral anionic site (PAS) of AChE, while other parts of the molecule interact with the catalytic active site (CAS).[9] This dual-site binding is a key feature of its high potency.

Caption: Dual-site inhibition of AChE by this compound.

Inhibition of Amyloid-Beta (Aβ) Aggregation

The "amyloid hypothesis" posits that the aggregation of amyloid-beta peptides is a central event in the pathogenesis of Alzheimer's disease.[10] Interestingly, the peripheral anionic site of AChE is also implicated in promoting Aβ aggregation.[10] By binding to the PAS, this compound and related compounds can interfere with this process. One study on a similar multi-target indanone derivative demonstrated a significant inhibition of Aβ1-42 aggregation, comparable to the standard compound curcumin.[11] This suggests that our topic compound likely shares this valuable property.

Neuroprotective and Anti-inflammatory Effects

Beyond its direct enzymatic inhibition, evidence suggests that indanone derivatives possess broader neuroprotective and anti-inflammatory activities.[9] Chronic neuroinflammation is a key component of Alzheimer's pathology. A novel multifunctional 5,6-dimethoxy-indanone hybrid was shown to exert anti-inflammatory responses by modulating microglial phenotypes and preventing the formation of neurotoxic reactive astrocytes.[9] Furthermore, some indanone derivatives have been shown to protect against oxidative DNA damage, a common feature of neurodegenerative diseases.[11]

Biological Evaluation: Quantifying the Potency

The biological activity of this compound has been quantified through various in vitro and in vivo assays.

| Biological Activity | Assay | Key Findings | Reference |

| AChE Inhibition | Ellman's Assay | IC50 = 0.78 μM | [11] |

| Aβ Aggregation Inhibition | Thioflavin T Assay | 53.04% inhibition of Aβ1-42 aggregation | [11] |

| In Vivo Efficacy | Morris Water Maze | Significant improvement in memory in a mouse model of cognitive dysfunction | [11] |

| Toxicity | LD50 in mice | LD50 > 50 mg/kg (safer than Donepezil with an LD50 of 25 mg/kg) | [11] |

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)

-

AChE enzyme solution (from electric eel, diluted in phosphate buffer)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 50 µL of phosphate buffer.

-

Add 25 µL of AChE solution and incubate for 15 minutes at 37°C.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Caption: Workflow for the Ellman's method to determine AChE inhibition.

Synthesis Outline

The synthesis of this compound is typically achieved through a multi-step process starting from commercially available precursors. The key intermediate is 5,6-dimethoxy-1-indanone.[12][13]

General Synthetic Scheme:

-

Formation of 5,6-dimethoxy-1-indanone: This can be synthesized via intramolecular Friedel-Crafts cyclization of a corresponding arylpropionic acid.[10][13]

-

Aldol Condensation: 5,6-dimethoxy-1-indanone undergoes an aldol condensation reaction with pyridine-4-carboxaldehyde to form an unsaturated intermediate, 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone.[10][14]

-

Reduction: The exocyclic double bond of the intermediate is then selectively reduced to yield the final product, this compound.

Conclusion and Future Directions

This compound is a compelling multifunctional molecule with significant potential for the treatment of Alzheimer's disease. Its ability to potently inhibit acetylcholinesterase, interfere with amyloid-beta aggregation, and exert neuroprotective and anti-inflammatory effects positions it as a promising lead compound for further development. Future research should focus on optimizing its pharmacokinetic properties, further elucidating its downstream signaling effects, and conducting more extensive preclinical and clinical evaluations to validate its therapeutic efficacy and safety. The indanone scaffold continues to be a rich source of inspiration for the development of novel therapeutics for complex multifactorial diseases.

References

- Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. (2022). ACS Chemical Neuroscience, 13(6), 733-750.

- 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone | 4803-74-1 | ID22170. Biosynth.

- Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. (2015). Molecules, 20(9), 15897-15919.

- 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride | 120013-39-0.

- Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. (2018). Molecules, 23(12), 3249.

- Donepezil analogues as anti‐Alzheimer pharmacophores.

- Discovery and development of donepezil hydrochloride for the treatment of Alzheimer's disease. Sigma-Aldrich.

- A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. (2022). Frontiers in Aging Neuroscience, 14, 846358.

- Donepezil Pyridine Analog (25 mg) (5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one).

- Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.

- Donepezil Impurity (USP Imp b)(this compound)(Pyridine Analog) | CAS No- 4803-57-0. Simson Pharma.

- Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). (1994). Neuroscience Research, 21(3), 255-261.

- This compound. CymitQuimica.

- Synthesis of 5,6-dimethoxy-1-indanone. (2000). Chinese Journal of Modern Applied Pharmacy, (6), 464-465.

- Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry, 138, 4.

- Exploring the Versatility of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone Hydrochloride. (2025).

- Recent developments in biological activities of indanones. (2017). European Journal of Medicinal Chemistry, 138, 1135-1153.

- Synthesis of 1-indanones with a broad range of biological activity. (2017). Beilstein Journal of Organic Chemistry, 13, 451-494.

- An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone. Quick Company.

- The Multifaceted Biological Activities of Indanone Deriv

- 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride.

- What are the properties and preparation methods of 5,6-Dimethoxy-1-indanone?. FAQ.

- 120013-39-0|5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride. BLDpharm.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. benchchem.com [benchchem.com]

- 7. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 13. Page loading... [guidechem.com]

- 14. biosynth.com [biosynth.com]

spectroscopic data (NMR, IR, MS) of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone

Authored by: A Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and drug development, indanone and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse pharmacological activities, ranging from applications in neurodegenerative diseases to anti-inflammatory agents, make them a focal point of contemporary research.[1] The compound this compound is a notable derivative, recognized as an impurity of Donepezil, a medication used to treat Alzheimer's disease.[2] A precise and comprehensive structural elucidation of such molecules is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products.

This technical guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural characterization of this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the experimental logic and data interpretation that underpins modern analytical chemistry. The protocols and interpretations presented herein are grounded in established principles and serve as a self-validating framework for the unambiguous identification of this compound.

Molecular Structure and Physicochemical Properties

A thorough spectroscopic analysis begins with a fundamental understanding of the molecule's architecture.

Figure 1: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₇NO₃ | [2][3] |

| Molecular Weight | 283.32 g/mol | [2][3] |

| CAS Number | 4803-57-0 | [4] |

| IUPAC Name | 5,6-dimethoxy-2-(pyridin-4-ylmethyl)-2,3-dihydroinden-1-one | [3] |

| Synonyms | 5,6-Dimethoxy-2-[(4-pyridyl)methyl]indan-1-one, Donepezil EP impurity D | [2][3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen and carbon framework.

Experimental Protocol: A Self-Validating System

The integrity of NMR data hinges on a meticulous experimental setup.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃) within a 5 mm NMR tube.[1][5] The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration to 0.00 ppm, ensuring data reproducibility across different instruments.[1][5]

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.[6]

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a 30-45° pulse angle to avoid saturation, an acquisition time of 2-4 seconds to ensure proper data sampling, and a relaxation delay of 1-5 seconds to allow for complete magnetization recovery between scans.[5]

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation (Predicted)

The following table outlines the predicted ¹H NMR chemical shifts for this compound. These predictions are based on established chemical shift values for analogous structures, such as 5,6-dimethoxy-1-indanone, and the known electronic effects of the pyridylmethyl substituent.[7][8]

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.50 | d | 2H | H-2', H-6' (Pyridine) | Protons adjacent to the nitrogen in the pyridine ring are significantly deshielded. |

| ~7.20 | d | 2H | H-3', H-5' (Pyridine) | Protons on the pyridine ring, further from the nitrogen. |

| ~7.10 | s | 1H | H-7 (Indanone) | Aromatic proton on the indanone ring, singlet due to lack of adjacent protons. |

| ~6.90 | s | 1H | H-4 (Indanone) | Aromatic proton on the indanone ring, singlet. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy protons, appearing as a sharp singlet. |

| ~3.85 | s | 3H | -OCH₃ | Methoxy protons, potentially at a slightly different chemical shift from the other methoxy group. |

| ~3.30-2.60 | m | 5H | -CH₂-CH-CH₂- | Aliphatic protons of the indanone and pyridylmethyl linker, exhibiting complex coupling. |

¹³C NMR Spectral Interpretation (Predicted)

The predicted ¹³C NMR chemical shifts are detailed below, providing a carbon-by-carbon map of the molecule.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~205 | C=O | Carbonyl carbon of the ketone, highly deshielded. |

| ~155 | C-5, C-6 | Aromatic carbons attached to the electron-donating methoxy groups. |

| ~150 | C-2', C-6' | Pyridine carbons adjacent to the nitrogen. |

| ~148 | Aromatic C (quaternary) | Quaternary aromatic carbon of the indanone ring. |

| ~128 | Aromatic C (quaternary) | Quaternary aromatic carbon of the indanone ring. |

| ~124 | C-3', C-5' | Pyridine carbons. |

| ~107 | C-7 | Aromatic carbon on the indanone ring. |

| ~105 | C-4 | Aromatic carbon on the indanone ring. |

| ~56 | -OCH₃ | Methoxy carbons. |

| ~45 | -CH- | Aliphatic methine carbon at position 2 of the indanone. |

| ~36 | -CH₂- | Aliphatic methylene carbon of the pyridylmethyl group. |

| ~30 | -CH₂- | Aliphatic methylene carbon at position 3 of the indanone. |

Infrared (IR) Spectroscopy

IR spectroscopy serves as a rapid and effective method for the identification of key functional groups within a molecule.

Experimental Protocol: A Self-Validating System

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is the instrument of choice for its high sensitivity and ease of sample handling.[1]

-

Sample Preparation: For ATR-FTIR, a small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[1]

-

Data Acquisition: A background spectrum of the empty ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹. The instrument's software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.[1][5]

IR Spectral Interpretation

The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3050 | Medium | C-H | Aromatic Stretch |

| ~2950 | Medium | C-H | Aliphatic Stretch |

| ~1710 | Strong | C=O | Ketone Stretch[9][10] |

| ~1600, ~1500 | Medium-Strong | C=C | Aromatic Ring Stretch |

| ~1260 | Strong | C-O | Aryl Ether Stretch[11] |

| ~1100 | Medium | C-N | Pyridine Ring Stretch |

The most prominent feature in the IR spectrum of an indanone is the strong absorption band due to the carbonyl (C=O) stretch, typically found in the range of 1700-1750 cm⁻¹. For conjugated and five-membered ring ketones like indanone, this peak is expected around 1710 cm⁻¹.[10][12] The presence of an aromatic ring conjugated with the carbonyl group can lower the stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides the molecular weight of a compound and insights into its structure through analysis of its fragmentation pattern.

Experimental Protocol: A Self-Validating System

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is a common setup for the analysis of volatile and semi-volatile organic compounds.[5]

-

Sample Preparation: A dilute solution of the sample (e.g., 1 mg/mL) is prepared in a volatile solvent like dichloromethane or ethyl acetate.[5]

-

GC Conditions: The sample is injected into the GC, where it is vaporized and separated on a capillary column. A typical temperature program would start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure elution of the compound.[5]

-

MS Conditions: As the compound elutes from the GC column, it enters the MS ion source. In EI mode, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[1] The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectral Interpretation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at an m/z corresponding to the molecular weight of the compound, which is 283.32. This would appear at m/z 283.

-

Fragmentation Pathway: The fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. A plausible fragmentation pathway is illustrated below.

Figure 2: Plausible mass spectrometry fragmentation pathway.

A key fragmentation would be the cleavage of the bond between the indanone ring and the pyridylmethyl group, leading to a stable pyridylmethyl cation at m/z 92. Another likely fragmentation is the loss of a methoxy group (•OCH₃) to give a fragment at m/z 252. The fragmentation of the pyridine ring itself can also lead to a series of smaller ions.[13]

Summary and Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary toolkit for the comprehensive characterization of this compound.

Table 5: Consolidated Spectroscopic Data

| Technique | Key Predicted Data |

| ¹H NMR | Aromatic protons (~8.50-6.90 ppm), Methoxy protons (~3.90-3.85 ppm), Aliphatic protons (~3.30-2.60 ppm) |

| ¹³C NMR | Carbonyl carbon (~205 ppm), Aromatic carbons (~155-105 ppm), Methoxy carbons (~56 ppm), Aliphatic carbons (~45-30 ppm) |

| IR | Strong C=O stretch (~1710 cm⁻¹), C-H stretches (~3050, ~2950 cm⁻¹), C=C stretch (~1600, ~1500 cm⁻¹), C-O stretch (~1260 cm⁻¹) |

| MS | Molecular ion (M⁺) at m/z 283, Key fragments at m/z 268, 252, 192, 92 |

This guide has outlined the theoretical and practical considerations for the spectroscopic analysis of this compound. By following the described protocols and applying the principles of spectral interpretation, researchers can confidently identify and characterize this molecule, ensuring the integrity of their research and the quality of related pharmaceutical products. The logical workflow presented here, from sample preparation to data interpretation, exemplifies a robust, self-validating system for chemical analysis.

References

- BenchChem. (2025).

- Chemistry LibreTexts. (n.d.). Ketone infrared spectra. Chemistry LibreTexts.

- Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

- Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Berkeley Learning Hub.

- ChemicalBook. (n.d.). 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR spectrum. ChemicalBook.

- The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. The Royal Society of Chemistry.

- Biosynth. (n.d.). 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone. Biosynth.

- CymitQuimica. (n.d.). This compound. CymitQuimica.

- Benchchem. (2025). Spectroscopic Profile of 4-Methyl-1-indanone: A Technical Guide. Benchchem.

- RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing.

- Illinois State University. (2015). Infrared Spectroscopy.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- ACS Publications. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.

- LGC Standards. (n.d.). This compound. LGC Standards.

- PubChem. (n.d.). 5,6-dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one. PubChem.

- ChemicalBook. (n.d.). 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 5,6-Dimethoxy-2-(pyridin-4-ylmethyl)indan-1-one | C17H17NO3 | CID 10085230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [lgcstandards.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR [m.chemicalbook.com]

- 8. 5-Methoxy-1-indanone(5111-70-6) 1H NMR spectrum [chemicalbook.com]

- 9. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone: Synthesis, Context, and Therapeutic Lineage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone. Contrary to being a therapeutic agent with its own distinct discovery timeline, this molecule is primarily recognized within the pharmaceutical sciences as a key synthetic intermediate and a known impurity in the manufacturing of Donepezil, a cornerstone therapy for Alzheimer's disease.[1][2] This document elucidates the history, synthesis, and significance of this indanone derivative by placing it within its proper context—the development of acetylcholinesterase inhibitors.

Elucidating the Identity and Context

This compound (CAS No: 4803-57-0) is structurally analogous to the Alzheimer's drug Donepezil.[2][3] Its significance in pharmaceutical development is not as a standalone drug candidate but as a "Donepezil Pyridine Analog" or "Donepezil Impurity D".[2][4] Its history is therefore intrinsically linked to the synthesis and manufacturing of Donepezil. The core chemical scaffold, a 5,6-dimethoxy-1-indanone nucleus, is a versatile starting point for a range of neurologically active compounds.[5][6]

The key structural difference between this compound and the direct, unbenzylated precursor to Donepezil lies in the side chain: the user's compound features a pyridinylmethyl group, whereas the Donepezil precursor contains a piperidinylmethyl group.[5][7] This distinction is critical, as the synthesis of Donepezil often involves the reduction of the pyridine ring in a related intermediate to a piperidine ring.[8]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 4803-57-0 | [4][9] |

| Molecular Formula | C₁₇H₁₇NO₃ | [1] |

| Molecular Weight | 283.32 g/mol | [1] |

| Synonyms | Donepezil Pyridine Analog, 2,3-Dihydro-5,6-dimethoxy-2-(4-pyridinylmethyl)-1H-inden-1-one | [1][2] |

The Therapeutic Target: Acetylcholinesterase (AChE)

The development of Donepezil and its analogs is rooted in the "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is linked to a deficiency in the neurotransmitter acetylcholine.[10] Acetylcholinesterase (AChE) is the enzyme responsible for degrading acetylcholine in the synaptic cleft. By inhibiting AChE, the concentration and duration of acetylcholine are increased, enhancing cholinergic neurotransmission.[5]

Donepezil is a highly potent and selective inhibitor of AChE.[10] Its mechanism involves a specific binding interaction within the 20 Å deep gorge of the AChE enzyme.

-

Peripheral Anionic Site (PAS): The dimethoxy-indanone moiety of Donepezil forms crucial π-π stacking interactions with aromatic residues like Tryptophan-286 (Trp286) and Tyrosine-341 (Tyr341) at the entrance of the gorge.[11][12]

-

Catalytic Anionic Site (CAS): Deeper within the gorge, the benzyl group on the piperidine ring interacts with Trp86, while the protonated piperidine nitrogen forms a π-cation interaction with Tyrosine-337 (Tyr337).[12][13]

This dual binding to both the peripheral and catalytic sites explains its high inhibitory potency.

Caption: Donepezil's dual binding mechanism within the AChE gorge.

Synthesis and Chemical History

The synthesis of Donepezil has evolved through several routes, some of which utilize 5,6-dimethoxy-2-(4-pyridylmethylene)-1-indanone as a key intermediate. This "pyridinylmethylene" compound is the unsaturated precursor to the user's specified molecule, this compound.[8]

A common and illustrative pathway begins with the foundational building block, 5,6-dimethoxy-1-indanone.[14][15]

Experimental Protocol: Synthesis via Condensation and Reduction

This protocol outlines a representative synthesis path that generates the target compound as part of the overall Donepezil synthesis.

Part A: Synthesis of 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one [8]

-

Reaction Setup: To a solution of 5,6-dimethoxy-1-indanone (1 equivalent) in a suitable solvent such as toluene, add pyridine-4-carboxaldehyde (1.1 equivalents).[14]

-

Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (TsOH).

-

Condensation: Heat the mixture to reflux for several hours (e.g., 5 hours), typically with a Dean-Stark apparatus to remove the water formed during the condensation reaction.

-

Work-up: After cooling, the reaction mixture is neutralized with an aqueous base (e.g., sodium bicarbonate solution), and the organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one, is purified by recrystallization or column chromatography.

Part B: Reduction to this compound (The Target Compound)

This reduction step is often bypassed in modern syntheses which proceed directly to the piperidine derivative. However, for the specific synthesis of the title compound, a controlled reduction would be necessary.

-

Reaction Setup: Dissolve the product from Part A in a solvent like methanol or ethyl acetate.

-

Hydrogenation: Subject the solution to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction conditions (pressure, temperature, and duration) must be carefully controlled to selectively reduce the exocyclic double bond without reducing the pyridine ring.

-

Isolation: Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield this compound.

Part C: Subsequent Steps towards Donepezil [8]

-

Benzylation: The pyridine nitrogen of the intermediate is quaternized using benzyl bromide.

-

Full Reduction: The resulting pyridinium salt is then subjected to more rigorous catalytic hydrogenation (e.g., using Platinum oxide as a catalyst) to reduce the pyridine ring to a piperidine ring, yielding Donepezil base.

-

Salt Formation: The Donepezil base is then converted to its hydrochloride salt for pharmaceutical use.

Caption: Synthetic pathway to Donepezil involving the target compound.

Structure-Activity Relationship (SAR) and Comparative Analysis

The development of Donepezil involved extensive SAR studies to optimize potency and selectivity. The 5,6-dimethoxy substitution on the indanone ring was found to be critical for high affinity to the peripheral anionic site of AChE.[11]

Inhibitory Potency of Donepezil and Related AChE Inhibitors

| Compound | Target | IC₅₀ (nM) | Selectivity (AChE vs. BuChE) | Source(s) |

| Donepezil | AChE | 6.7 | ~1100-fold | [10] |

| Tacrine | AChE | 77 | ~0.9-fold (non-selective) | [10] |

| Rivastigmine | AChE | 4.3 | ~7.2-fold | [10] |

| Physostigmine | AChE | 0.67 | ~24-fold | [10] |

AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; IC₅₀: Half maximal inhibitory concentration.

The data clearly indicates that Donepezil is not only potent but also highly selective for AChE over BuChE, which is believed to contribute to its favorable side-effect profile compared to less selective agents like tacrine. While no specific AChE inhibitory data is readily available for this compound, its structural similarity suggests it would likely exhibit some activity, though potentially less than Donepezil due to the lack of the N-benzylpiperidine moiety crucial for binding to the catalytic site.[12]

Conclusion for the Research Professional

This compound is a molecule of interest primarily from a synthetic and analytical chemistry perspective. Its story is not one of independent discovery and clinical development, but rather as a supporting character in the narrative of Donepezil, a highly successful anti-Alzheimer's agent. Understanding its synthesis is crucial for process chemists involved in the manufacturing of Donepezil and for analytical scientists tasked with identifying and quantifying process-related impurities. Its existence underscores a key principle in drug development: the exploration of synthetic pathways and the characterization of related substances are as critical to the final drug product as the pharmacology of the active ingredient itself.

References

-

Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity. PubMed Central. Available at: [Link]

-

A new commercially viable synthetic route for donepezil hydrochloride: anti-Alzheimer's drug. Pubmed. Available at: [Link]

-

Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. Available at: [Link]

-

Efficient and Industrially Viable Synthesis of Donepezil. Taylor & Francis Online. Available at: [Link]

-

Exploring the Versatility of 5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

DONEPEZIL SYNTHESIS. New Drug Approvals. Available at: [Link]

-

Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Japanest Journal of Pharmacology. Available at: [Link]

-

Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors. Taylor & Francis Online. Available at: [Link]

-

Efficient and Industrially Viable Synthesis of Donepezil | Request PDF. ResearchGate. Available at: [Link]

-

This compound. ARTIS STANDARDS. Available at: [Link]

-

Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors. Semantic Scholar. Available at: [Link]

-

5,6-Dimethoxy-2-(4-piperidinylmethyl)-1-indanone hydrochloride. MySkinRecipes. Available at: [Link]

-

Degree of inhibition of cortical acetylcholinesterase activity and cognitive effects by donepezil treatment in Alzheimer's disease. PubMed Central. Available at: [Link]

-

(2RS)-5,6-Dimethoxy-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-inden-1-one. Pharmaffiliates. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Synthesis of 5,6-dimethoxy-1-indanone. Chinese Journal of Modern Applied Pharmacy. Available at: [Link]

-

A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. National Institutes of Health. Available at: [Link]

- Process method for preparing 5,6-dimethoxy-1, 2-indandione. Google Patents.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound [artis-isotopes.com]

- 4. 5,6-Dimethoxy-2-(4-pyridylmethylene)-1-indanone (Donepezil Impurity) [lgcstandards.com]

- 5. benchchem.com [benchchem.com]

- 6. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. biosynth.com [biosynth.com]

- 10. Portico [access.portico.org]

- 11. Amine-containing donepezil analogues as potent acetylcholinesterase inhibitors with increased polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Design and synthesis of new donepezil analogs derived from arylpiperazine scaffold as acetylcholinesterase inhibitors | Semantic Scholar [semanticscholar.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Synthesis of 5,6-dimethoxy-1-indanone [chinjmap.com]

potential therapeutic targets of 5,6-dimethoxy-2-(4-pyridylmethyl)-1-indanone derivatives

An In-Depth Technical Guide to the Therapeutic Targets of 5,6-Dimethoxy-2-(4-pyridylmethyl)-1-indanone Derivatives for Researchers and Drug Development Professionals

Abstract

The this compound scaffold, a close structural analog of the Alzheimer's drug Donepezil, represents a "privileged structure" in medicinal chemistry.[1][2] While information on this specific derivative is limited, the broader class of indanone derivatives has been extensively explored, revealing a multitude of potential therapeutic targets far beyond the original scope of cholinesterase inhibition. This guide synthesizes the current understanding of these targets, focusing on the mechanistic rationale, key experimental validation protocols, and the therapeutic implications for complex multifactorial diseases, particularly neurodegenerative disorders like Alzheimer's disease.

Introduction: The Indanone Scaffold and its Therapeutic Versatility

The indanone core is a bicyclic aromatic ketone that provides a rigid and versatile framework for drug design.[1] Its significance was cemented with the development of Donepezil, a potent acetylcholinesterase inhibitor.[2][3] The specific derivative, this compound, is recognized as an impurity or analog of Donepezil.[4] Research into Donepezil and its derivatives has unveiled that the therapeutic efficacy of this class of compounds may not solely rely on enhancing cholinergic neurotransmission but on a multi-target engagement strategy. This has spurred the rational design of novel indanone derivatives aimed at concurrently modulating several key pathological pathways.[5][6]

This guide will explore the primary and emerging therapeutic targets of these derivatives, providing insights into their mechanism of action and the experimental approaches to validate them.

The Primary Target: Cholinesterase Inhibition

The foundational therapeutic target for many indanone derivatives is the inhibition of cholinesterases, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[3]

Mechanism of Action

In conditions like Alzheimer's disease, there is a deficit in the neurotransmitter acetylcholine (ACh). AChE and BChE are enzymes that hydrolyze ACh in the synaptic cleft, terminating its signal. By inhibiting these enzymes, indanone derivatives increase the concentration and duration of action of ACh, thereby alleviating cognitive deficits.[7][8] Kinetic and molecular modeling studies have shown that some derivatives act as mixed-type inhibitors, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[9] This dual binding can also interfere with AChE's non-catalytic role in promoting amyloid-beta (Aβ) aggregation.[7]

Experimental Protocol: Ellman's Assay for Cholinesterase Inhibition

The most common method to determine AChE and BChE inhibitory activity is the colorimetric method developed by Ellman.[10]

Principle: The assay measures the activity of cholinesterase by quantifying the rate of production of thiocholine from the hydrolysis of acetylthiocholine (or butyrylthiocholine). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor will reduce the rate of this color change.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Phosphate Buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Substrate solution: Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (10 mM in phosphate buffer)

-

Enzyme solution (AChE from electric eel or BChE from equine serum, diluted in phosphate buffer)

-

Test compound solutions (various concentrations) and a positive control (e.g., Donepezil).

-

-

Assay Procedure (in a 96-well plate):

-

Add 25 µL of the test compound solution to each well.

-

Add 50 µL of phosphate buffer (pH 8.0).

-

Add 25 µL of the enzyme solution and incubate at 37°C for 15 minutes.

-

Add 125 µL of DTNB solution.

-

Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 15 seconds for 2 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Diagram of Ellman's Assay Workflow:

Caption: Workflow for determining cholinesterase inhibition using Ellman's method.

Emerging Multi-Target Therapeutic Landscape

The complexity of diseases like Alzheimer's has driven the development of multi-target-directed ligands (MTDLs).[7] Indanone derivatives are prime candidates for this strategy due to their ability to interact with several disease-relevant targets.[3][11]

Diagram of Multi-Target Approach in Alzheimer's Disease:

Caption: Multi-target strategy of indanone derivatives for Alzheimer's disease.

Inhibition of β-Amyloid (Aβ) Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in Alzheimer's pathology. Several indanone derivatives have been shown to potently inhibit the self-aggregation of Aβ and even disaggregate pre-formed fibrils.[5][11][12][13]

-

Mechanism: The planar structure of the indanone scaffold allows it to intercalate between β-sheets of Aβ peptides, disrupting the aggregation process.[11]

-

Validation: Thioflavin T (ThT) fluorescence assay is commonly used. ThT binds to β-sheet-rich structures like Aβ fibrils, resulting in a significant increase in fluorescence. Inhibitors will reduce this fluorescence signal.

Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes that degrade monoamine neurotransmitters (e.g., dopamine, serotonin). MAO-B activity, in particular, increases with age and is elevated in Alzheimer's patients, contributing to oxidative stress.[3] Selective MAO-B inhibitors can be neuroprotective.[12] Donepezil-based hybrids have been designed to incorporate MAO inhibitory functions.[6][14]

-

Mechanism: Indanone derivatives can bind to the active site of MAO-B, preventing the breakdown of neurotransmitters and reducing the production of reactive oxygen species (ROS).

-

Validation: Assays typically measure the production of a fluorescent or colored product from a specific MAO substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

Antioxidant and Metal Chelating Properties

Oxidative stress and the dyshomeostasis of biometals (Cu, Zn, Fe) are interconnected pathological features of neurodegenerative diseases.[12]

-

Mechanism: Derivatives with phenolic hydroxyl groups can act as radical scavengers.[12] Other moieties can be introduced to chelate metal ions, preventing them from participating in redox reactions that generate ROS and promote Aβ aggregation.[6]

-

Validation: Antioxidant capacity can be measured using assays like the Oxygen Radical Absorbance Capacity (ORAC) assay.[12] Metal chelation can be assessed using UV-visible spectrophotometry.

Anti-inflammatory and Anti-cancer Activity

Chronic neuroinflammation is a key component of Alzheimer's disease.[7] Some indanone derivatives have demonstrated anti-inflammatory properties by modulating microglial and astrocyte responses.[7][15] Furthermore, the indanone scaffold has been explored for anti-cancer applications, with some derivatives acting as tubulin depolymerizing agents, similar to chalcones.[16]

Summary of Targets and Derivative Potency

The following table summarizes the inhibitory activities of selected indanone derivatives against various therapeutic targets. This highlights the potential for developing multi-functional agents.

| Compound Class/Example | Target(s) | IC50 / Activity | Reference |

| Donepezil-hydrazinonicotinamide hybrids | AChE, BChE | Higher affinity for BChE than Donepezil | [10] |

| Donepezil derivative 5b | AChE (human) | 0.8 nM | [9] |

| Donepezil derivative 5b | Aβ Aggregation | 53.7% inhibition @ 20 µM | [9] |

| Indanone derivative 4b | AChE | 0.78 µM | [5] |

| Indanone derivative 4b | Aβ Aggregation | 53.04% inhibition | [5] |

| Donepezil-like compound w18 | AChE (human) | 0.454 µM | [6] |

| Donepezil-like compound w18 | MAO-B | 3.14 µM | [6] |

| Benzylideneindanone 41 | MAO-B | 7.5 µM | [12] |

| Benzylideneindanone 41 | Aβ Aggregation | 80.1% inhibition @ 20 µM | [12] |

| Indanone derivative 5c | AChE | 0.12 µM | [17] |

| Indanone derivative 7b | BChE | 0.04 µM | [17] |

Conclusion and Future Directions

The this compound core and its derivatives are a highly promising class of compounds for the development of novel therapeutics. The initial focus on cholinesterase inhibition has expanded to a multi-target paradigm aimed at addressing the complex, interconnected pathologies of neurodegenerative diseases. Future research should focus on optimizing the potency and selectivity of these derivatives for multiple targets simultaneously, while also carefully evaluating their pharmacokinetic and toxicological profiles to identify viable clinical candidates. The versatility of the indanone scaffold ensures it will remain a cornerstone of medicinal chemistry research for years to come.

References

-

Singh, M., & Singh, S. (2022). Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. [Link]

-

Lan, J. S., et al. (2017). Design, synthesis and biological activity of novel donepezil derivatives bearing N-benzyl pyridinium moiety as potent and dual binding site acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Malinowska, A., et al. (2016). Synthesis and biological activity of new donepezil-hydrazinonicotinamide hybrids. Arzneimittelforschung. [Link]

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]

-

Li, W., et al. (2016). Synthesis and pharmacological evaluation of donepezil-based agents as new cholinesterase/monoamine oxidase inhibitors for the potential application against Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]

-

Ahangar, N., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. Chemistry & Biodiversity. [Link]

-

Menezes, J. C. J. M. D. S., et al. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Advances. [Link]

-

Gao, C., et al. (2015). Multitarget-Directed Benzylideneindanone Derivatives: Anti-β-Amyloid (Aβ) Aggregation, Antioxidant, Metal Chelation, and Monoamine Oxidase B (MAO-B) Inhibition Properties against Alzheimer's Disease. Journal of Medicinal Chemistry. [Link]